

Hymenidin: A Potent Kinase Inhibitor for Cellular Signaling Research

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Compound of Interest

Compound Name: *Hymenidin*

Cat. No.: *B8230432*

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Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hymenidin, a pyrrole-azepine alkaloid originally isolated from marine sponges, has emerged as a valuable chemical probe for studying the roles of various protein kinases in cellular signaling pathways. Its ability to potently and selectively inhibit key kinases involved in cell cycle regulation and neurodegenerative diseases makes it an important tool for target validation and drug discovery. This document provides detailed application notes and experimental protocols for utilizing **Hymenidin** in kinase inhibition studies.

Hymenidin functions as an ATP-competitive inhibitor, targeting the ATP-binding pocket of sensitive kinases. Its primary targets include Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3 β (GSK-3 β), and Casein Kinase 1 (CK1). Inhibition of these kinases by **Hymenidin** has been shown to modulate downstream signaling events, such as the phosphorylation of the tau protein, a key event in the pathology of Alzheimer's disease.

Data Presentation

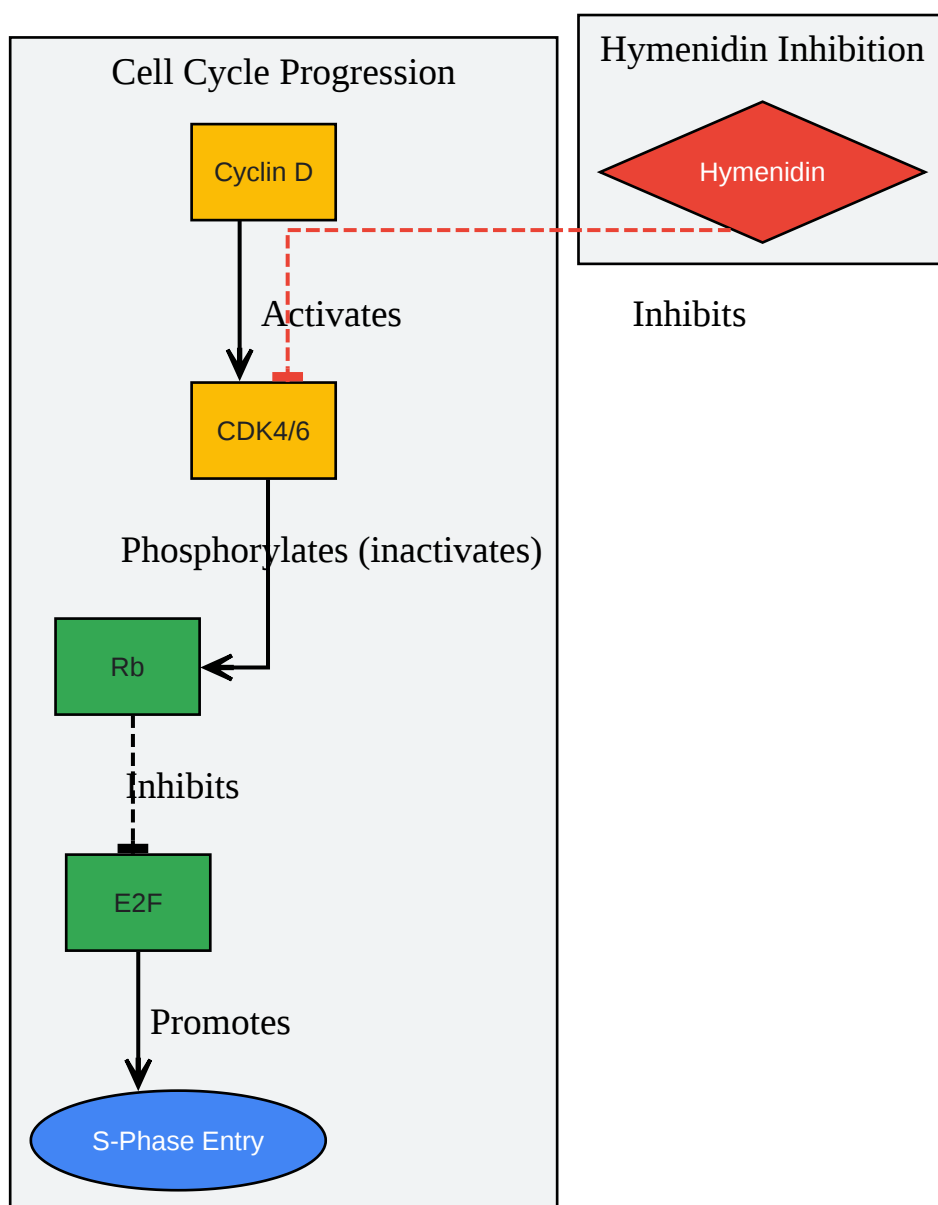
The inhibitory activity of **Hymenidin** against a panel of protein kinases has been quantified using in vitro kinase assays. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below, providing a clear overview of its potency and selectivity.

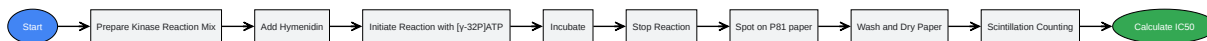
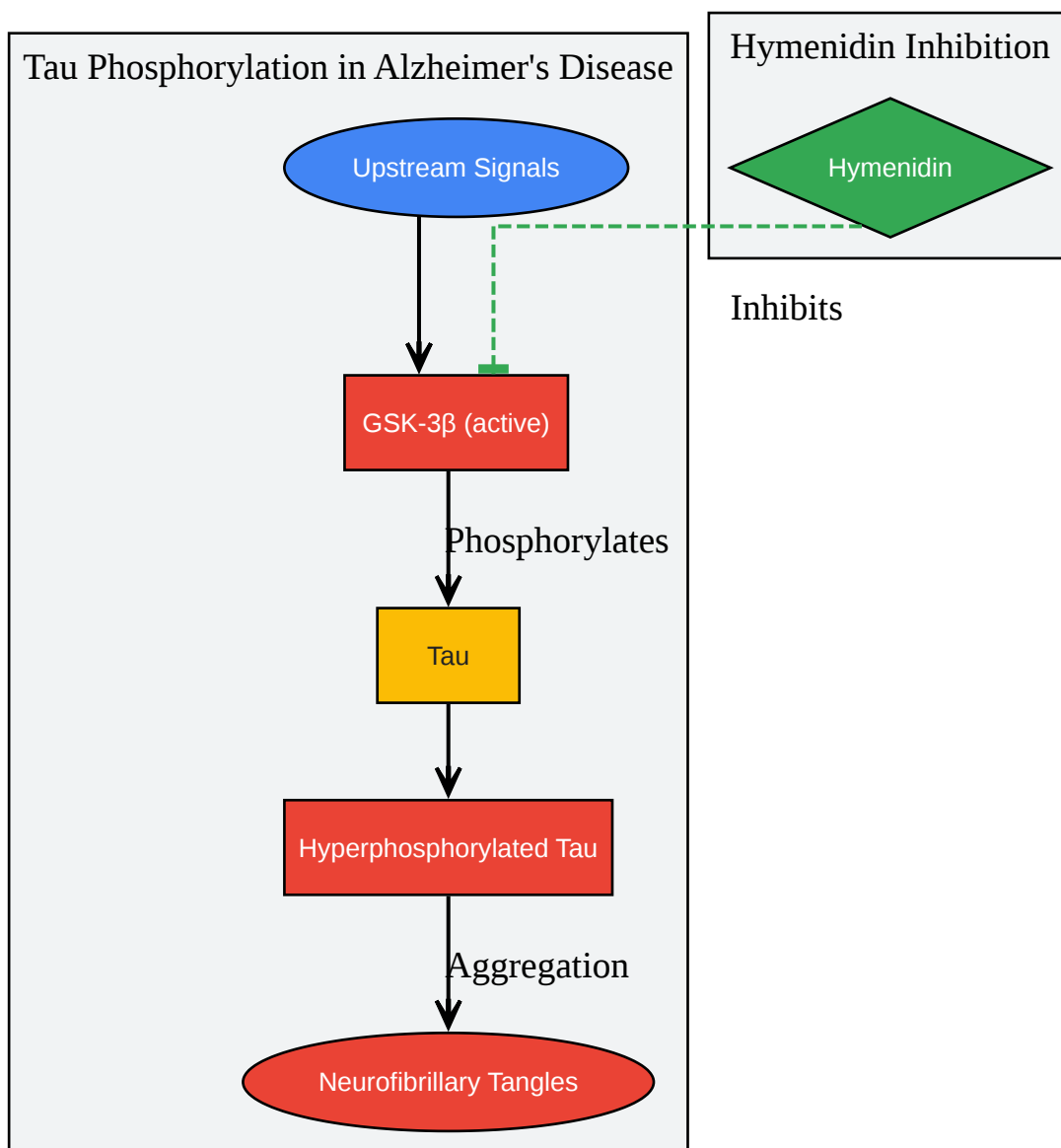
Kinase Target	IC50 (nM)
CDK1/cyclin B	600
CDK5/p35	700
GSK-3 β	10
CK1	35
Various other kinases	> 1000

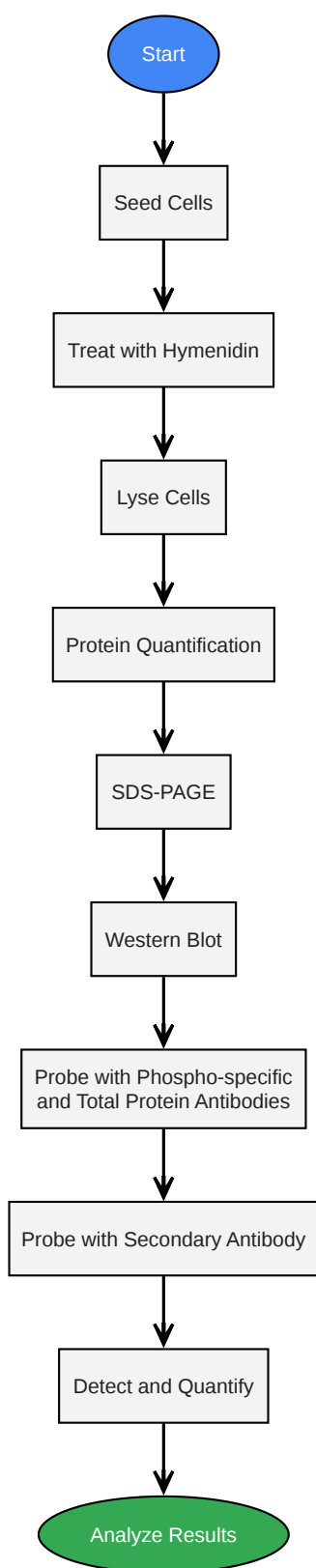
Data compiled from published literature.

Signaling Pathways

Hymenidin's inhibitory action on CDK and GSK-3 β pathways has significant implications for understanding and potentially treating neurodegenerative diseases like Alzheimer's. The following diagrams illustrate the signaling cascades affected by **Hymenidin**.







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